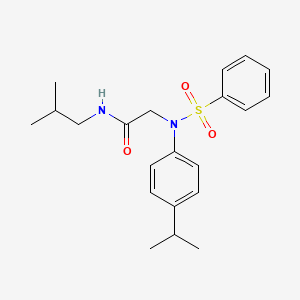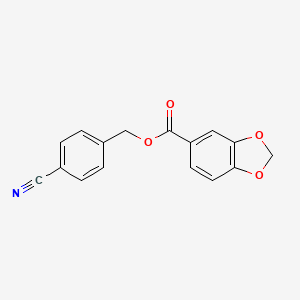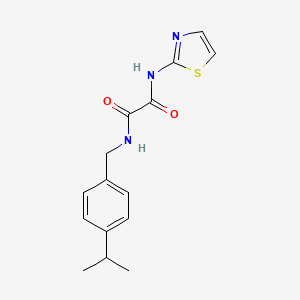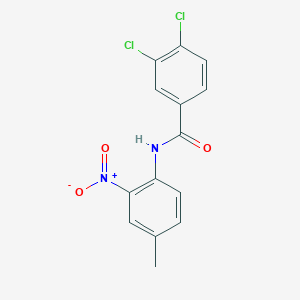
N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as IBP-Gly, is a small molecule inhibitor that has been developed for research purposes. It is a potent and selective inhibitor of the glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine in the central nervous system. In
作用机制
N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a potent and selective inhibitor of GlyT1, which is responsible for the reuptake of glycine in the central nervous system. By inhibiting GlyT1, N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide increases the extracellular concentration of glycine, which can have a variety of effects on neurotransmission. Glycine is an important co-agonist of the NMDA receptor, which is involved in learning and memory. By increasing the extracellular concentration of glycine, N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide can enhance NMDA receptor function. N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to modulate the activity of other neurotransmitter systems, including the GABAergic and serotonergic systems.
Biochemical and Physiological Effects:
N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the extracellular concentration of glycine in the brain, which can enhance NMDA receptor function. N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to modulate the activity of other neurotransmitter systems, including the GABAergic and serotonergic systems. In addition, N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have analgesic and anxiolytic effects.
实验室实验的优点和局限性
N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a potent and selective inhibitor of GlyT1, which makes it a useful tool for studying the role of glycine in the central nervous system. N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide is also relatively stable and can be easily synthesized. However, there are also some limitations to using N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments. It has a relatively short half-life, which can make it difficult to study the long-term effects of glycine modulation. In addition, N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide can have off-target effects on other neurotransmitter systems, which can complicate the interpretation of results.
未来方向
There are several future directions for the study of N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of research is the role of glycine in the regulation of pain and anxiety. N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have analgesic and anxiolytic effects, which make it a promising candidate for the development of new treatments for these conditions. Another area of research is the development of more potent and selective inhibitors of GlyT1. N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a useful tool for studying the role of glycine in the central nervous system, but more potent and selective inhibitors could provide even greater insights into the function of this important neurotransmitter. Finally, there is a need for more studies on the long-term effects of glycine modulation. N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has a relatively short half-life, which makes it difficult to study the long-term effects of glycine modulation. Future studies could explore the use of more stable glycine modulators to study the long-term effects of glycine on neurotransmission.
合成方法
The synthesis of N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps, starting with the protection of the amine group of glycine with a tert-butyloxycarbonyl (Boc) group. The Boc-protected glycine is then reacted with N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)chloroformamidine to form the corresponding guanidine derivative. The guanidine derivative is then reacted with isobutylamine to give N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide. The final product is purified by column chromatography.
科学研究应用
N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been widely used in scientific research to study the role of glycine in the central nervous system. It has been shown to increase the extracellular concentration of glycine in the brain, which can have a variety of effects on neurotransmission. N~1~-isobutyl-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been used to study the role of glycine in the regulation of NMDA receptor function, which is important for learning and memory. It has also been used to study the role of glycine in the modulation of pain and anxiety.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-16(2)14-22-21(24)15-23(19-12-10-18(11-13-19)17(3)4)27(25,26)20-8-6-5-7-9-20/h5-13,16-17H,14-15H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGDTAQKQJMIRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(C1=CC=C(C=C1)C(C)C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5177000.png)
![5-(2-furyl)-N-[2-(4-morpholinyl)ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5177013.png)
![N-[2-(2-pyridinyl)ethyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5177020.png)
![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5177034.png)

![1-(4-fluorophenyl)-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5177048.png)

![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5177054.png)
![N-[2-(5-methyl-2-thienyl)ethyl]-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5177061.png)
![5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5177063.png)
![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-2-thiophenesulfonamide](/img/structure/B5177070.png)
![methyl 2-methyl-5-oxo-6-[2-(trifluoromethyl)phenyl]-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B5177078.png)
![4-bromo-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5177087.png)
